molecular formula C19H27N7O2 B2545612 3,9-Dimethyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919026-34-9

3,9-Dimethyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2545612
CAS RN: 919026-34-9
M. Wt: 385.472
InChI Key: BJILLLVADYUQEY-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine and purine. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Purines are biologically significant compounds, forming the basis of DNA, RNA, and ATP, among others.


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . Various methods have been developed for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

The molecular formula of this compound is C19H29N7O2. It contains a piperidine ring, a purine ring, and various functional groups attached to these rings.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the piperidine and purine rings, as well as the functional groups attached to these rings. Piperidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could make the compound basic, while the presence of the purine ring could make it aromatic .

Scientific Research Applications

Antitumor Activity and Vascular Relaxing Effects

Research indicates that novel heterocycles related to the specified compound have been synthesized and examined for their biological activities. Specifically, compounds structurally related to purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have shown promising results against P388 leukemia. However, their vascular relaxing effects, which could be beneficial in treating hypertension or cardiovascular diseases, were not significant in the tested derivatives (Ueda et al., 1987).

Synthesis of New Heterocyclic Compounds

The exploration of reactions involving diethylamine (DEA) and triethylamine (TEA) as sources for the two-carbon component in reverse azadiene synthesis has led to the creation of pyrido[2,3-d]pyrimidines and pyrido[3,2-d]pyrimidines. These findings contribute to the methodology of synthesizing new heterocyclic compounds, which could potentially have various pharmacological applications (Shorshnev et al., 1990).

Crystal Structure and Pharmacological Activities

Studies have also been focused on analyzing the crystal structure of compounds structurally similar to the one , providing insights into their geometrical configuration, which is crucial for understanding their biological activity. Such detailed structural analysis aids in the rational design of new drugs by highlighting the importance of certain molecular conformations (Karczmarzyk et al., 1995).

Development of Antiasthmatic Agents

The development of xanthene derivatives showcasing vasodilatory activity highlights the pursuit of novel pharmacological targets such as Phosphodiesterase 3 inhibitors for anti-asthmatic therapy. This research underscores the ongoing efforts to identify and synthesize new compounds that can serve as effective treatments for asthma, showcasing significant vasodilator activity in preclinical models (Bhatia et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so this compound could potentially have a wide range of biological activities.

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid potential health risks .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential uses. Given the importance of piperidine and purine derivatives in the pharmaceutical industry , this compound could be of interest for drug development.

properties

IUPAC Name

3,9-dimethyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O2/c1-4-8-24-17(27)15-16(22(3)19(24)28)20-18-25(15)13-14(2)21-26(18)12-11-23-9-6-5-7-10-23/h4H,1,5-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJILLLVADYUQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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